molecular formula C17H22N2O3S B596742 3-Amino-1-benzhydryl-azetidine mesylate CAS No. 1373253-26-9

3-Amino-1-benzhydryl-azetidine mesylate

Cat. No. B596742
CAS RN: 1373253-26-9
M. Wt: 334.434
InChI Key: JICKOKVDHRVNEZ-UHFFFAOYSA-N
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Description

“3-Amino-1-benzhydryl-azetidine mesylate” is a chemical compound with the molecular formula C17H22N2O3S . It has a molecular weight of 334.44 g/mol . The IUPAC name for this compound is 1-benzhydryl-3-azetidinamine methanesulfonate .


Synthesis Analysis

A two-step synthesis process for 3-amino-1-benzhydryl-azetidine has been described in the literature . The process begins with commercially available benzhydrylazetidin-3-ol, which is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . Upon quenching with water, the mesylate intermediate is isolated by filtration . The wet filter cake is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C . This procedure yields the titled compound as a mono acetate salt in 72–84% yield .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H18N2.CH4O3S/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-5(2,3)4/h1-10,15-16H,11-12,17H2;1H3,(H,2,3,4) . The Canonical SMILES for this compound is CS(=O)(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N .


Chemical Reactions Analysis

The synthesis of 3-amino-1-benzhydryl-azetidine involves a reaction with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . This is followed by a reaction with ammonium hydroxide/isopropanol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.4 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are 334.13511374 g/mol . The topological polar surface area of the compound is 92 Ų . The compound has a heavy atom count of 23 .

Scientific Research Applications

  • Synthesis Techniques and Chemical Properties :

    • 3-Amino-1-benzhydryl-azetidine and its derivatives can be synthesized through various chemical reactions. For instance, a modified Strecker reaction involving dibenzylamine and phenyl magnesium bromide, followed by catalytic hydrogenation, can produce 3-amino 3-phenyl azetidine (Bacqué, Paris, & Bitoux, 1995). Similarly, the reductive cleavage of titled spiroazetidinones can lead to products like 3-benzhydryl-1-methylindole and a γ-amino alcohol (Singh & Luntha, 2011).
  • Potential Pharmacological Applications :

    • Azetidine derivatives, including those related to 3-Amino-1-benzhydryl-azetidine, have been studied for their pharmacological potential. For example, 3-substituted azetidines synthesized from 3-azetidinyl mesylates have shown promising antihypertensive activity (Okutani, Kaneko, & Masuda, 1974). Additionally, azetidine derivatives have been evaluated as dopaminergic antagonists, with specific substituted compounds demonstrating significant affinity for D2 and D4 receptors (Metkar, Bhatia, & Desai, 2013).
  • Chemical Reactions and Transformations :

    • The chemical reactivity of 3-Amino-1-benzhydryl-azetidine derivatives includes reactions with amines and mercaptans to produce 3-amino and 3-mercapto-azetidine derivatives (Chen, Kato, & Ohta, 1968). Moreover, the reaction of 1-benzhydrylazetidindimethyliminium chloride, a precursor of azetine, with ZnBr2 in CH2Cl2/MeCN yielded tetrahedral bis(azetine)dibromozinc complexes (Stierli, Prewo, Bieri, & Hemigartner, 1984).
  • Structural Studies and Material Science :

    • X-ray crystallography has been used to establish the structures of many compounds related to 3-Amino-1-benzhydryl-azetidine, including their interactions with other chemicals and their potential as intermediates in synthesis processes (Singh, D’hooghe, & Kimpe, 2008).
  • Synthesis of Biologically Relevant Compounds :

    • 3-Amino-1-benzhydryl-azetidine mesylate and its derivatives have been employed in the synthesis of biologically relevant compounds, such as peptides, amino acids, and antibiotics. This includes the use of azetidine derivatives in the creation of novel fluoroquinolones with antibacterial activity (Ikee et al., 2008).

Safety and Hazards

The compound has a GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements for the compound are H302, H315, H319, H335 . The precautionary statements for the compound are P261, P305, P338, P351 .

properties

IUPAC Name

1-benzhydrylazetidin-3-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.CH4O3S/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-5(2,3)4/h1-10,15-16H,11-12,17H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICKOKVDHRVNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719232
Record name Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373253-26-9
Record name Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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